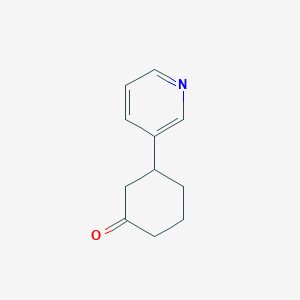

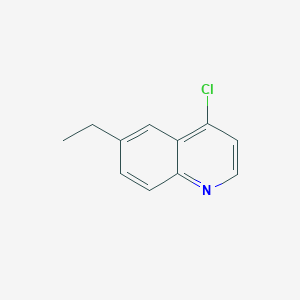

3-(Pyridin-3-yl)cyclohexanone

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cyclohexane derivatives were synthesized in one step from 2-acetylpyridine and 4-chloro- or 4-bromobenzaldehyde with high yield under mild conditions . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, a study reported the reaction sequence likely to include the formation of chalcone, Cannizzaro reaction, and one-pot cyclization . Another study discussed the cyanoacetylation of amines .Scientific Research Applications

Antiproliferative Activity

“3-(Pyridin-3-yl)cyclohexanone” derivatives have been synthesized and evaluated for their antitumor activity. These compounds, particularly the pyridine derivatives, have shown promising results against liver carcinoma cell lines (HEPG2), indicating their potential as anticancer agents . The structure-activity relationship (SAR) of these derivatives has been studied, revealing the importance of the pyridine core in biological applications.

Synthesis of Cyanopyridines

The compound has been used in the synthesis of new 3-cyanopyridines, which possess a wide range of pharmacological activities. These activities include antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . The pyridine core is a crucial constituent in many bioactive compounds, both synthetic and natural.

Oxidative Coupling Reactions

In coordination with Pd(II), “3-(Pyridin-3-yl)cyclohexanone” undergoes oxidative C–C coupling reactions. This process yields Pd complexes that have been characterized by spectral data and confirmed by single-crystal X-ray crystallography . These reactions are significant for the development of new compounds with potential applications in various fields, including medicinal chemistry.

Nonlinear Optical Properties

The derivatives of “3-(Pyridin-3-yl)cyclohexanone” have been studied for their potential applications in nonlinear optics. These studies include second and third harmonic generation, which are important for the development of new materials for optical devices . The static and dynamic polarizability of these compounds is found to be significantly higher than that of urea, a standard reference material in nonlinear optics.

Metal Complex Formation

The ability of pyridine derivatives to form metal complexes has been explored. These complexes have applications in catalysis and materials science. The metal complex formation also leads to the investigation of these derivatives as antitumor agents due to their ability to bind with DNA/RNA .

Topoisomerase Inhibitory Activity

Pyridine derivatives, including “3-(Pyridin-3-yl)cyclohexanone”, have been investigated for their topoisomerase inhibitory activity. They exhibit cytotoxicity against various human cancer cell lines, marking them as novel anticancer agents . This activity is crucial for the development of new therapeutic agents in the fight against cancer.

Safety and Hazards

Future Directions

Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities could be explored .

Mechanism of Action

Target of Action

The primary target of 3-(Pyridin-3-yl)cyclohexanone is the glycolysis pathway in endothelial and cancer cells . This compound acts as a glycolysis inhibitor, suppressing the proliferation of these cells . The glycolysis pathway, also known as the Warburg effect, is the primary energy acquisition method for active endothelial and cancer cells, contrasting with most other somatic cells that prefer oxidative phosphorylation .

Mode of Action

It is suggested that this compound could be a multi-target inhibitor , indicating that it may interact with multiple targets within the cell, leading to a synergistic effect that enhances its inhibitory action on cell proliferation .

Biochemical Pathways

3-(Pyridin-3-yl)cyclohexanone primarily affects the glycolysis pathway . By inhibiting glycolysis, it disrupts the energy production in endothelial and cancer cells, which rely heavily on this pathway for their energy needs . This disruption can lead to a decrease in cell proliferation, potentially affecting the growth and spread of cancer cells .

Result of Action

The primary result of the action of 3-(Pyridin-3-yl)cyclohexanone is the suppression of endothelial and cancer cell proliferation . By inhibiting glycolysis, it disrupts the energy production in these cells, leading to decreased cell proliferation . This could potentially slow down the growth and spread of cancer cells .

properties

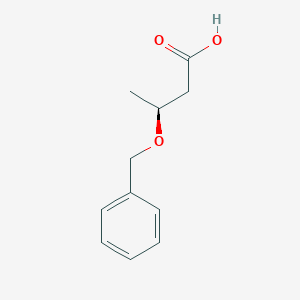

IUPAC Name |

3-pyridin-3-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQUIBACCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)cyclohexanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)